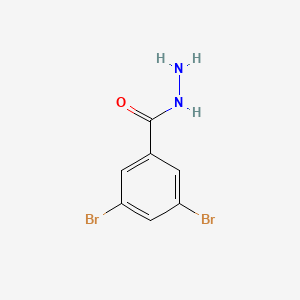

3,5-Dibromobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNZVWNUHGVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromobenzohydrazide and Its Derivatives

Established Synthetic Pathways for Core Structures

The foundational methods for synthesizing the 3,5-dibromobenzohydrazide core rely on well-established organic reactions, primarily starting from readily available precursors such as methyl dibromobenzoates, dibromobenzaldehydes, and dibromonitrobenzoic acids.

Synthesis from Methyl Dibromobenzoate Precursors via Hydrazinolysis

A common and direct method for the synthesis of this compound involves the hydrazinolysis of methyl 3,5-dibromobenzoate. This reaction is typically carried out by refluxing the methyl ester with hydrazine hydrate in a suitable solvent, such as ethanol. The nucleophilic acyl substitution reaction proceeds with the attack of the hydrazine nucleophile on the carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the corresponding hydrazide.

A representative procedure involves dissolving methyl 3,5-dibromobenzoate in ethanol, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for a specified period. Upon completion of the reaction, the solvent is evaporated, and the resulting solid product is purified by recrystallization to yield this compound. arabjchem.org

Table 1: Synthesis of Benzohydrazide (B10538) from Methyl Benzoate arabjchem.org

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield |

| Methyl benzoate | Hydrazine hydrate (64%) | Ethanol | Reflux, 2h | Benzohydrazide | 84% |

Synthetic Routes Involving Dibromobenzaldehyde Intermediates

While the direct conversion of an aldehyde to a hydrazide is not a standard transformation, 3,5-dibromobenzaldehyde can serve as a precursor to this compound through a multi-step process. The initial step involves the oxidation of the aldehyde to the corresponding carboxylic acid, 3,5-dibromobenzoic acid. This oxidation can be achieved using various oxidizing agents.

Once 3,5-dibromobenzoic acid is obtained, it can be converted to its acid chloride, 3,5-dibromobenzoyl chloride, by reacting it with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. prepchem.com The resulting acid chloride is then reacted with hydrazine hydrate to yield this compound. This two-step approach provides a viable, albeit less direct, route to the target compound.

Table 2: Synthesis of 3,5-Dibromobenzoyl Chloride prepchem.com

| Reactant 1 | Reactant 2 | Reaction Condition | Product | Yield |

| 3,5-Dibromobenzoic acid | Phosphorus pentachloride | Reflux, 1h | 3,5-Dibromobenzoyl chloride | 70% |

Hydrazones, which are formed from the condensation of aldehydes and hydrazines, are a class of compounds with a wide range of biological activities. nih.gov However, the synthesis of this compound from 3,5-dibromobenzaldehyde does not proceed through a simple hydrazone intermediate followed by rearrangement.

Preparation from Dibromonitrobenzoic Acid Derivatives

Another synthetic strategy commences with a dibromonitrobenzoic acid derivative. A plausible route starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. chemicalbook.comorgsyn.orgwikipedia.org This is followed by a reduction of the nitro groups to amino groups to yield 3,5-diaminobenzoic acid. patsnap.comgoogle.comgoogle.com

However, a more direct route to a dibrominated precursor would involve the nitration of a dibrominated starting material. For instance, the synthesis of 3,5-dibromonitrobenzene can be achieved through the bromination of p-nitroaniline followed by deamination. google.com The subsequent steps would involve the introduction of a carboxylic acid group, reduction of the nitro group, and finally, conversion to the hydrazide. A patent describes a process for preparing 2-amino-3,5-dibromobenzaldehyde (B195418) from o-nitrobenzaldehyde, which involves the reduction of the nitro group. google.comgoogle.com While not directly applicable to this compound, this demonstrates the feasibility of utilizing nitroaromatic compounds as precursors in the synthesis of related structures.

Advanced Synthetic Approaches and Techniques

Modern synthetic chemistry offers more sophisticated methods for the preparation of compound libraries and for improving the efficiency and environmental footprint of chemical reactions. These include solid-phase synthesis and the use of catalytic systems.

Solid-Phase Synthesis for Analog Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds. While typically employed for peptides and oligonucleotides, its principles can be adapted for the synthesis of small organic molecules like benzohydrazide derivatives.

In a typical solid-phase approach, a suitable resin support is functionalized with a linker that can be cleaved under specific conditions. For the synthesis of hydrazides, a hydrazine-functionalized resin can be used. The synthesis would involve attaching a protected 3,5-dibromobenzoyl group to the resin, followed by cleavage from the support to release the desired this compound. This methodology is particularly advantageous for creating a diverse set of analogs by varying the aromatic core or by further modifying the hydrazide moiety while it is still attached to the solid support.

Catalytic Systems in Hydrazide Formation

The direct formation of hydrazides from carboxylic acids and hydrazine can be facilitated by the use of catalysts, offering a more atom-economical and potentially milder alternative to the traditional two-step acid chloride method. Lewis acids, such as zinc and titanium-based catalysts, have shown promise in promoting the amidation and hydrazinolysis of carboxylic acids.

For instance, zinc(II) complexes with hydrazone-based ligands have been investigated for their catalytic activity in various organic transformations. nih.gov Similarly, titanium-based catalysts have been developed for hydrohydrazination reactions. nih.govacs.orgrsc.orgresearchgate.net The application of such catalytic systems to the synthesis of this compound would involve the direct reaction of 3,5-dibromobenzoic acid with hydrazine in the presence of a suitable catalyst, likely under milder conditions and with higher efficiency than non-catalytic methods. A process has been described for the formation of hydrazides from dicarboxylic acids and hydrazines using a Lewis acid catalyst. google.com

Mechanistic Studies of Chemical Transformations

The reactivity of this compound is primarily centered around the nucleophilic character of the hydrazide moiety, the potential for substitution on the aromatic ring, and the redox chemistry of its derivatives.

The hydrazide functional group of this compound is a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding N'-substituted-3,5-dibromobenzohydrazides, commonly known as hydrazones. This reaction is of significant importance for the derivatization of the parent hydrazide.

The mechanism of this acid-catalyzed condensation reaction proceeds through a two-step process: nucleophilic addition followed by dehydration. In the initial step, the terminal nitrogen atom of the hydrazide moiety performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.

The subsequent step involves the protonation of the hydroxyl group of the carbinolamine by an acid catalyst, forming a good leaving group (water). The elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), yielding the stable hydrazone product. The general mechanism is illustrated below:

Step 1: Nucleophilic Attack

Step 2: Dehydration

Step 2: Dehydration

A specific example of this reaction is the synthesis of N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide, where 3,5-dibromosalicylaldehyde is reacted with 4-nitrobenzohydrazide in the presence of an acid catalyst. researchgate.net Although the core hydrazide is different, the fundamental mechanism of hydrazone formation remains the same for this compound.

The reaction conditions for these condensations are generally mild. Often, the reactants are refluxed in a suitable solvent, such as ethanol, sometimes with the addition of a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the dehydration step.

Table 1: Examples of Condensation Reactions of Hydrazides with Carbonyl Compounds This table presents representative examples of condensation reactions involving various hydrazides to illustrate the versatility of this transformation. Specific data for this compound is limited in the public domain.

| Hydrazide Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

| 4-Nitrobenzohydrazide | 3,5-Dibromosalicylaldehyde | N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide | Methanol, Acetic acid (cat.), Reflux | researchgate.net |

| 3,4,5-Trimethoxybenzohydrazide | Various Aromatic Aldehydes | (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs | Ethanol, Reflux | rsc.org |

| 4-(prop-2-yn-1-yloxy)benzohydrazide | Various Aromatic Aldehydes | N'-substituted benzylidene benzohydrazide derivatives | Ethanol, Acetic acid (cat.), Reflux | wikipedia.org |

The aromatic ring of this compound is substituted with two bromine atoms and a benzohydrazide group. Both bromine and the benzoyl group are deactivating, electron-withdrawing groups, which makes the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The bromine atoms are ortho, para-directing, while the acyl group is a meta-director. The directing effects of these substituents will influence the regioselectivity of any further substitution reactions.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the 3,5-dibrominated ring is challenging due to the deactivating nature of the existing substituents. However, under forcing conditions, an incoming electrophile would be directed to the positions ortho and para to the bromine atoms (positions 2, 4, and 6) and meta to the benzoyl group (positions 2 and 6). Given that positions 3 and 5 are already occupied by bromine, the most likely positions for further substitution are positions 2, 4, and 6. The steric hindrance from the adjacent bromine atoms and the benzoyl group might also influence the regioselectivity. For instance, nitration of 3-bromobenzoic acid, a related compound, can lead to the introduction of a nitro group. askfilo.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.

Nucleophilic Aromatic Substitution: The bromine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. The presence of the deactivating benzoyl group provides some activation, but typically, more potent activating groups like nitro groups are required for SNAr reactions to proceed under mild conditions.

The SNAr mechanism involves the nucleophilic attack on the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly if electron-withdrawing groups are present at the ortho and para positions. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Br | Halogen | Deactivating | Ortho, Para |

The this compound molecule and its derivatives can undergo various oxidation and reduction reactions, primarily involving the hydrazide moiety or other functional groups that may be introduced.

Oxidation: The hydrazide group can be oxidized to various products depending on the oxidizing agent and reaction conditions. For example, oxidation of hydrazides can lead to the formation of acyl radicals, which can then undergo further reactions. Strong oxidizing agents like potassium permanganate (KMnO4) can potentially cleave the N-N bond or oxidize other parts of the molecule. The oxidation of aldehydes, which can be formed from the hydrolysis of hydrazone derivatives, to carboxylic acids by KMnO4 is a well-known reaction. fluorochem.co.ukresearchgate.net

Reduction: The benzohydrazide moiety itself is relatively stable to common reducing agents. However, if other reducible groups are present in a derivative, they can be selectively reduced. For instance, if a nitro group were introduced onto the aromatic ring of a this compound derivative, it could be reduced to an amino group using various reagents. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., H2 with Pd/C or Raney Nickel) or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/HCl). wikipedia.orgresearchgate.net The use of sodium borohydride (NaBH4) in the presence of a catalyst can also be effective for the reduction of nitro compounds. askfilo.com It is important to note that LiAlH4 is generally not used for the reduction of aromatic nitro compounds to amines as it tends to produce azo compounds. nih.gov

The C=N double bond in hydrazone derivatives of this compound can be reduced to a C-N single bond, yielding the corresponding N'-substituted-3,5-dibromobenzylhydrazine. This reduction can typically be achieved using reducing agents such as sodium borohydride (NaBH4).

Table 3: Common Reagents for Oxidation and Reduction of Related Functional Groups

| Transformation | Functional Group | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | Aldehyde (-CHO) | KMnO4, H+ | Carboxylic Acid (-COOH) |

| Reduction | Nitro (-NO2) | H2, Pd/C or Fe/HCl | Amine (-NH2) |

Methodologies for Product Isolation and Purification

The isolation and purification of this compound and its derivatives are crucial steps to obtain compounds of high purity for subsequent applications. The choice of method depends on the physical and chemical properties of the product, such as its solubility, melting point, and stability.

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Common solvents used for the recrystallization of hydrazide derivatives include ethanol, methanol, ethyl acetate, and acetone, or solvent pairs like ethanol-water. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: For compounds that are difficult to purify by recrystallization, or for the separation of mixtures, column chromatography is a powerful technique. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are passed through the column with a mobile phase (a solvent or a mixture of solvents).

The choice of the stationary and mobile phases is critical for effective separation. For moderately polar compounds like hydrazide derivatives, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The fractions are collected and analyzed (e.g., by thin-layer chromatography, TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For the purification of small quantities of material with high purity, or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is often employed. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is commonly used for the purification of aromatic hydrazides. rsc.org

Table 4: Common Solvents for Purification of Aromatic Hydrazides

| Purification Method | Common Solvents/Solvent Systems | Comments |

|---|---|---|

| Recrystallization | Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Ethanol/Water, Hexane/Ethyl Acetate | Choice depends on the solubility profile of the specific compound. |

| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Gradient elution is often used to separate compounds with different polarities. |

Spectroscopic and Structural Elucidation of 3,5 Dibromobenzohydrazide Compounds

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, offering direct evidence for the presence of specific functional groups. In the case of 3,5-Dibromobenzohydrazide, the FT-IR spectrum is characterized by a series of absorption bands that confirm its key structural features. The positions of these bands are influenced by the electronic effects of the bromine substituents on the benzene (B151609) ring.

The hydrazide moiety gives rise to several characteristic vibrations. The N-H stretching vibrations of the -NHNH₂ group are typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is expected in the range of 1630-1680 cm⁻¹, characteristic of an amide I band. The N-H bending vibration, or amide II band, is typically found around 1550-1620 cm⁻¹.

The aromatic portion of the molecule also presents distinct absorption bands. The C-H stretching vibrations of the benzene ring protons are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually result in multiple bands in the 1450-1600 cm⁻¹ region. Furthermore, the presence of the bromine substituents on the benzene ring can be inferred from the C-Br stretching vibrations, which typically occur in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching | -NHNH₂ | 3200-3400 | Medium |

| Aromatic C-H stretching | Ar-H | > 3000 | Medium |

| C=O stretching (Amide I) | Hydrazide | 1630-1680 | Strong |

| N-H bending (Amide II) | Hydrazide | 1550-1620 | Medium |

| Aromatic C=C stretching | Benzene Ring | 1450-1600 | Medium |

| C-Br stretching | Aryl Halide | 500-700 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis in Chemical Systems

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum, can produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy can be particularly useful for analyzing the vibrations of the carbon skeleton and the symmetric vibrations of the substituted benzene ring. The aromatic ring vibrations, especially the ring breathing mode which involves a symmetric expansion and contraction of the ring, typically give rise to a strong and sharp band in the Raman spectrum, often around 1000 cm⁻¹. The symmetric stretching of the C-Br bonds would also be expected to be Raman active. The C=O stretching vibration is also observable in the Raman spectrum, though its intensity can vary.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural confirmation.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

| Aromatic C=C stretching | Benzene Ring | 1550-1610 | Medium |

| C=O stretching | Hydrazide | 1630-1680 | Medium |

| Symmetric C-Br stretching | Aryl Halide | 500-700 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

¹H NMR spectroscopy provides valuable information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In this compound, several distinct proton signals are expected.

The protons of the hydrazide group (-NHNH₂) are expected to appear as broad signals due to quadrupole broadening and chemical exchange. The -NH proton is typically more deshielded than the -NH₂ protons. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature.

The aromatic protons of the 3,5-dibromosubstituted benzene ring will give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, two distinct signals are expected for the aromatic protons. The proton at the C2 position and its equivalent at the C6 position will appear as one signal, while the proton at the C4 position will appear as a separate signal. The bromine atoms are electron-withdrawing, which will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift (downfield). The multiplicity of these signals will depend on the coupling between the aromatic protons. The H4 proton will be split by the two equivalent H2/H6 protons, and vice versa.

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Proton(s) | Chemical Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH | Hydrazide | Variable (broad) | Singlet (broad) |

| -NH₂ | Hydrazide | Variable (broad) | Singlet (broad) |

| H-2, H-6 | Aromatic | ~7.8 - 8.2 | Doublet |

| H-4 | Aromatic | ~7.6 - 8.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal. For this compound, several signals are expected in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the hydrazide group is highly deshielded and is expected to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. Due to the symmetry of the substitution pattern, four distinct signals are expected for the six aromatic carbons. The carbon atom attached to the carbonyl group (C1) will have a specific chemical shift. The two bromine-substituted carbons (C3 and C5) will be equivalent and will appear as a single signal. Similarly, the two carbons at the C2 and C6 positions will be equivalent, and the carbon at the C4 position will give a distinct signal. The C-Br bonds have a significant effect on the chemical shifts of the carbons to which they are attached, generally causing a downfield shift.

The following table provides the anticipated ¹³C NMR chemical shifts for this compound.

| Carbon(s) | Chemical Environment | Expected Chemical Shift (δ, ppm) |

| C=O | Hydrazide | 160-170 |

| C-1 | Aromatic (ipso) | 130-140 |

| C-2, C-6 | Aromatic | 125-135 |

| C-3, C-5 | Aromatic (ipso-Br) | 120-130 |

| C-4 | Aromatic | 125-135 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. For a molecule like this compound, several 2D NMR experiments would be highly informative.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H2/H6 and H4), confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). An HSQC spectrum of this compound would show cross-peaks connecting the signals of the aromatic protons (H2/H6 and H4) to their corresponding carbon signals (C2/C6 and C4), allowing for unambiguous assignment of the carbon resonances.

By employing these advanced 2D NMR techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Solid-State NMR for Structural Insights in Solid Matrices

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information on solid-state compounds, such as this compound. Unlike solution-state NMR, which averages out anisotropic interactions, solid-state NMR measures these interactions, providing rich data on the local chemical environment and molecular packing. nih.govnih.gov

This technique is particularly advantageous for studying halogen-bonded systems in the solid state because it avoids interference from solvents that might interact with halogen bond donors. nih.gov For this compound, solid-state NMR can elucidate key structural features:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) by identifying variations in the chemical shifts of carbon (¹³C) and nitrogen (¹⁵N) atoms, which reflect different packing arrangements.

Intermolecular Interactions: The technique is sensitive to intermolecular forces like hydrogen bonds and halogen bonds. nih.gov Specific NMR parameters, including chemical shifts and coupling constants, can provide evidence of N-H···O hydrogen bonds involving the hydrazide group and potential Br···O or Br···N halogen bonds.

Molecular Conformation: Solid-state NMR can help determine the conformation of the molecule in the crystal lattice, such as the dihedral angle between the benzene ring and the hydrazide moiety.

In studies of related benzohydrazide (B10538) and N-acylhydrazone compounds, ¹³C solid-state NMR has been effectively used to confirm the conversion of reactants and identify the chemical shifts of carbonyl and aromatic carbons in the final solid product. researchgate.net For this compound, distinct signals would be expected for the seven carbon atoms, with the two bromine-substituted carbons (C3 and C5) showing characteristic shifts due to the halogen's electronic influence. The carbonyl carbon of the hydrazide group would also exhibit a unique resonance. By combining experimental data with computational calculations, a refined model of the compound's solid-state structure can be achieved. nih.gov

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.orglibretexts.org For this compound (C₇H₆Br₂N₂O), this method provides definitive confirmation of its molecular mass and insights into its chemical stability.

Molecular Mass Determination: The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a compound containing two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pattern for the molecular ion:

An M⁺ peak (containing two ⁷⁹Br atoms).

An (M+2)⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom), which would be approximately twice the intensity of the M⁺ peak.

An (M+4)⁺ peak (containing two ⁸¹Br atoms), with an intensity similar to the M⁺ peak. This 1:2:1 isotopic signature is a clear indicator of the presence of two bromine atoms in the molecule.

Fragmentation Analysis: Upon ionization, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragments. wikipedia.orglibretexts.orgchemguide.co.uk For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The predicted fragmentation pattern for this compound would likely involve the following key cleavages:

Loss of the hydrazide group: Cleavage of the C-C bond between the carbonyl group and the benzene ring could lead to the formation of a [C₆H₃Br₂CO]⁺ ion and a neutral NH₂NH radical.

Formation of the 3,5-dibromobenzoyl cation: A common fragmentation pathway is the loss of the terminal amino group (-NH₂) or the entire hydrazino group (-NHNH₂) to form a stable acylium ion, [C₇H₄Br₂NO]⁺ or [C₇H₃Br₂O]⁺.

Loss of bromine: Fragmentation may also involve the loss of one or both bromine atoms, leading to peaks at (M-79/81)⁺ and (M-158/160/162)⁺.

Ring fragmentation: At higher energies, the stable aromatic ring can rupture, though this typically results in less intense peaks compared to the cleavage of substituent groups.

Analysis of these fragments allows for the reconstruction of the molecule's structure and confirms the connectivity of the 3,5-dibromophenyl ring to the benzohydrazide functional group. youtube.com

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for obtaining a detailed and accurate three-dimensional model of a molecule's structure in the solid state. carleton.eduub.edu By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is generated. This pattern is mathematically analyzed to determine the electron density distribution, which in turn reveals the precise positions of atoms within the crystal's unit cell. carleton.eduub.edu

For this compound, an SCXRD analysis would provide definitive information on:

Molecular Confirmation: Absolute confirmation of the chemical connectivity, including the positions of the bromine atoms on the phenyl ring and the structure of the hydrazide group.

Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths (e.g., C-C, C-Br, C=O, N-N) and angles, which are crucial for understanding the molecule's geometry. carleton.edu

Conformation: The dihedral angle between the plane of the benzene ring and the hydrazide side chain.

Crystal System and Space Group: Determination of the crystal's symmetry properties and unit cell dimensions (a, b, c, α, β, γ).

While specific crystallographic data for this compound is not available, data from closely related structures, such as (Z)-1-bromo-1-nitro-2-phenylethene, illustrates the type of information that can be obtained. For this analog, it was found to crystallize in the orthorhombic system with the space group Pbca. growingscience.com

Table 1: Example Crystal Data for a Related Dibromo Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.5296(6) |

| b (Å) | 7.5013(5) |

| c (Å) | 19.7187(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 8 |

Data based on the analysis of (Z)-1-bromo-1-nitro-2-phenylethene, a related organobromine compound. growingscience.com

Beyond determining the structure of a single molecule, SCXRD provides invaluable insights into how molecules arrange themselves in the crystal lattice. This includes the analysis of both intramolecular (within a molecule) and intermolecular (between molecules) interactions that stabilize the crystal structure.

Intramolecular Interactions: The data from SCXRD can reveal the presence of intramolecular hydrogen bonds. For this compound, a hydrogen bond could potentially form between the amide proton (N-H) and the carbonyl oxygen (C=O), influencing the planarity and conformation of the hydrazide side chain.

Intermolecular Packing Arrangements: The stability of the crystal lattice is governed by a network of intermolecular forces. SCXRD analysis allows for the detailed characterization of these interactions:

Hydrogen Bonding: The hydrazide group is an excellent hydrogen bond donor (-NH, -NH₂) and acceptor (C=O). It is highly probable that molecules of this compound would form extensive networks of intermolecular hydrogen bonds, linking them into chains, sheets, or more complex three-dimensional architectures.

Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen or nitrogen atoms of neighboring molecules.

π–π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π–π interactions. The analysis would determine the distance between the centroids of adjacent rings and their relative orientation (e.g., parallel-displaced or T-shaped). In a study of 4-bromo-4'-nitrodiphenyl, the phenyl rings were found to be twisted relative to each other by 35°, indicating the subtlety of these packing forces. bath.ac.uk

Understanding these packing arrangements is crucial as they influence the material's physical properties, such as its melting point, solubility, and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the hydrazide moiety. The UV-Vis spectrum would be expected to show absorptions corresponding to:

π → π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system and the C=O double bond. These typically result in strong absorption bands. libretexts.org

n → π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. These absorptions are generally weaker than π → π* transitions.

The presence of substituents on the benzene ring significantly influences the absorption wavelengths (λ_max).

Hydrazide Group (-CONHNH₂): This group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The lone pairs on the nitrogen and oxygen atoms can extend the conjugated system, typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Bromine Atoms (-Br): As halogens, bromine atoms also act as auxochromes. Through their electron-donating resonance effect and electron-withdrawing inductive effect, they can cause a red shift in the absorption maxima. nist.gov

Studies on related brominated aromatic compounds and bromine itself show characteristic absorptions in the UV region. nist.govresearchgate.netresearchgate.net The spectrum of this compound would therefore provide a unique fingerprint based on its specific electronic structure, allowing for both qualitative identification and quantitative analysis. libretexts.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound. azom.comeltra.com This technique provides a crucial check on the purity and empirical formula of a synthesized compound, serving as a primary method for stoichiometric verification. azom.comvelp.com

For this compound, the molecular formula is C₇H₆Br₂N₂O. The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O).

The primary method for determining C, H, N, and S content in organic compounds is combustion analysis. velp.com In this process, a small, precisely weighed sample of the compound is combusted in a high-temperature, oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, allowing for the calculation of the original mass percentages of each element. velp.comaccessengineeringlibrary.com

The experimental results are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages confirms the compound's elemental composition and supports its proposed chemical formula.

Table 2: Theoretical Elemental Composition of this compound (C₇H₆Br₂N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 28.42% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.04% |

| Bromine (Br) | 79.904 | 2 | 159.808 | 54.02% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.47% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.41% |

| Total | 295.946 | 100.00% |

This table presents the calculated theoretical values. Experimental analysis would be expected to yield results in close agreement.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromobenzohydrazide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and predict molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For 3,5-Dibromobenzohydrazide, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state electronic properties. nih.govresearchgate.net

A key output of DFT is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular chemical stability and reactivity. scispace.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis of the FMOs can also demonstrate intramolecular charge transfer between donor and acceptor groups within the molecule. scispace.com

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data typical for a molecule of this class, as specific published values for this compound are not available.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.75 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.10 |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. TD-DFT extends the principles of DFT to excited states, allowing for the calculation and prediction of electronic absorption spectra. conicet.gov.arbenasque.org This analysis computes the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry.

The output of a TD-DFT calculation includes the excitation energies, the corresponding absorption wavelengths (λ), and the oscillator strengths (f). The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring. conicet.gov.arresearchgate.net By correlating these calculated values with experimental UV-Vis spectra, researchers can assign specific electronic transitions, such as n → π* or π → π*, to the observed absorption bands. researchgate.net

Table 2: Illustrative TD-DFT Electronic Excitation Data for this compound This table presents hypothetical data typical for a molecule of this class, as specific published values for this compound are not available.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.10 | 302 | 0.15 |

| S0 → S2 | 4.65 | 267 | 0.45 |

| S0 → S3 | 5.20 | 238 | 0.08 |

Molecular Modeling and Simulation Methodologies

Molecular modeling techniques are used to build and analyze three-dimensional models of molecules, predicting their most stable structures and behaviors in different environments.

Before calculating molecular properties, it is crucial to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the conformation with the minimum potential energy. nih.govdtic.mil This optimization yields important data such as bond lengths, bond angles, and dihedral angles for the most stable structure.

For flexible molecules like this compound, which has rotatable bonds in its hydrazide side chain, a single optimization may not be sufficient. Therefore, a conformational energy landscape exploration is often performed. nih.gov This involves systematically rotating key dihedral angles and performing a geometry optimization at each step to map out the potential energy surface. This process identifies various local energy minima (stable conformers) and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. dtic.milsemanticscholar.org

Table 3: Selected Hypothetical Optimized Geometrical Parameters for this compound This table presents hypothetical data based on standard bond lengths and angles for similar structures.

| Parameter | Value |

| C=O Bond Length | 1.23 Å |

| N-N Bond Length | 1.39 Å |

| C-Br Bond Length | 1.90 Å |

| C-C-N Bond Angle | 118.5° |

| O=C-N-N Dihedral Angle | 175.0° |

Many chemical processes and measurements occur in solution. The solvent can significantly influence a molecule's structure and electronic properties. Computational models can account for these effects. While explicit models that include individual solvent molecules are highly accurate, they are computationally expensive.

A more common and efficient approach is the use of continuum models, such as the Polarizable Continuum Model (PCM). researchgate.net In this method, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. researchgate.net Incorporating a continuum model during geometry optimization and property calculation provides results that are more comparable to experimental data obtained in a specific solvent. nih.gov

Reactivity Indices and Mechanistic Prediction

From the fundamental outputs of DFT calculations, several reactivity indices can be derived to predict a molecule's chemical behavior. These descriptors, based on the energies of the frontier molecular orbitals, provide a quantitative framework for understanding and predicting reactivity. researchgate.net

Key global reactivity indices include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Global Electrophilicity Index (ω) : A measure of the stabilization in energy when the system acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). conicet.gov.ar

These indices are invaluable for comparing the reactivity of a series of compounds and predicting how a molecule like this compound might behave in a chemical reaction. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile.

Table 4: Illustrative Global Reactivity Indices for this compound Calculated from the hypothetical HOMO/LUMO energies in Table 1.

| Reactivity Index | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.30 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Chemical Softness (S) | 1 / η | 0.39 |

| Electrophilicity Index (ω) | μ² / 2η | 3.62 |

Application of Fukui Functions for Nucleophilic and Electrophilic Sites

One of the key concepts in computational chemistry for predicting reactivity is the use of Fukui functions, which are derived from conceptual density functional theory (DFT). The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic and electrophilic attack.

For a given atom in a molecule, the condensed Fukui functions can be calculated to determine its susceptibility to different types of reactions:

f+ represents the site for a nucleophilic attack (where an electron is accepted).

f- indicates the site for an electrophilic attack (where an electron is donated).

f0 corresponds to a radical attack.

In the context of this compound, theoretical studies on similar benzohydrazide (B10538) derivatives have shown that the distribution of these Fukui indices can reveal the most reactive centers within the molecule. sciensage.info While specific calculations for this compound are not extensively documented in publicly available literature, the principles can be applied to predict its reactivity.

The expected reactive sites in this compound would be the nitrogen and oxygen atoms of the hydrazide group, as well as the carbon atoms of the aromatic ring. The bromine substituents, being electron-withdrawing, would also influence the electron density distribution across the benzene (B151609) ring, thereby affecting the reactivity of the various atomic sites.

Table 1: Predicted Nucleophilic and Electrophilic Sites in this compound based on Fukui Functions

| Atom/Group | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Rationale |

| Carbonyl Oxygen (O) | High | Low | The high electronegativity of oxygen makes it a likely site for accepting electron density. |

| Amine Nitrogen (N of NH2) | Moderate | High | The lone pair of electrons on the nitrogen makes it a primary site for donating electron density in an electrophilic attack. |

| Amide Nitrogen (N of NH) | Moderate | Moderate | Its reactivity is influenced by both the adjacent carbonyl group and the amine group. |

| Carbonyl Carbon (C=O) | High | Low | The polarization of the C=O bond makes the carbon atom electron-deficient and thus susceptible to nucleophilic attack. |

| Aromatic Carbons | Variable | Variable | The electron-withdrawing bromine atoms would decrease the electron density on the ring, making certain positions more susceptible to nucleophilic aromatic substitution. |

These predictions are based on the fundamental principles of electronic effects in organic molecules. Precise values for the Fukui functions would require specific quantum chemical calculations using software packages like Gaussian. sciensage.info Such calculations would involve geometry optimization of the neutral molecule, as well as its cationic and anionic forms, to determine the electron density differences.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical elucidation of reaction pathways and the characterization of transition states. A transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed from reactants to products.

For this compound, theoretical investigations could explore various reaction types, such as its synthesis, derivatization, or decomposition. For instance, the acylation of the terminal nitrogen of the hydrazide is a common reaction. Computational modeling could shed light on the mechanism of such a reaction, including the formation of tetrahedral intermediates and the energies of the associated transition states.

The general steps to theoretically elucidate a reaction pathway and identify transition states are as follows:

Geometry Optimization: The equilibrium geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the saddle point on the potential energy surface connecting the reactants and products is performed. This provides the geometry of the transition state.

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the intended reactants and products.

Coordination Chemistry of 3,5 Dibromobenzohydrazide Ligands

Principles of Ligand Design for Metal Complexation

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with desired structural and functional properties. The 3,5-Dibromobenzohydrazide scaffold is a valuable building block in this endeavor due to its inherent structural features.

Rational Design of Chelating Ligands from this compound Scaffolds

The design of chelating ligands from this compound is predicated on the molecule's key functional groups: the hydrazide moiety (-CONHNH₂) and the dibrominated phenyl ring. The hydrazide group is a versatile coordinating unit, possessing two donor sites: the carbonyl oxygen and the terminal amino nitrogen. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. at.ua

The process of complexation often involves the enolization of the hydrazide ligand, where the hydrogen from the -NH- group migrates to the carbonyl oxygen. This is followed by deprotonation of the resulting hydroxyl group, allowing the ligand to coordinate to the metal ion as a uninegative species through the enolic oxygen and the azomethine nitrogen (-C=N-). This mode of coordination is confirmed by the disappearance of amide ν(NH) and ν(C=O) bands in the infrared spectra of the resulting metal complexes. derpharmachemica.com

Synthesis of Schiff Bases and Related Multi-Dentate Ligands from this compound Derivatives

The reactivity of the terminal -NH₂ group in this compound allows for its facile conversion into more complex, multi-dentate ligands, most notably Schiff bases. Schiff bases are formed through the condensation reaction between the primary amine of the hydrazide and an aldehyde or ketone. impactfactor.orginternationaljournalcorner.com This reaction typically involves refluxing the two components in a solvent like ethanol. impactfactor.org

This synthetic strategy significantly enhances the coordinating ability of the original scaffold. By choosing an appropriate carbonyl compound, new donor atoms can be introduced, increasing the denticity of the ligand. For example, reacting this compound with salicylaldehyde (B1680747) or a similar hydroxy-aromatic aldehyde would introduce a phenolic oxygen atom, creating a potential tridentate O,N,O donor set. These multi-dentate Schiff base ligands are capable of forming highly stable complexes with a variety of transition metals. jocpr.comnih.govvensel.org The resulting imine nitrogen (-CH=N-) provides an additional coordination site, which is crucial for the chelating effect. internationaljournalcorner.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can feature diverse structures and coordination geometries.

Formation of Mononuclear and Multinuclear Metal-Hydrazide Complexes

Ligands derived from this compound can form both mononuclear and multinuclear complexes, depending on the ligand's structure and the reaction conditions. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. caltech.edu For instance, a tridentate Schiff base ligand derived from the hydrazide can wrap around a single metal center to form a stable complex. jocpr.com

Multinuclear complexes, containing two or more metal centers, can be formed if the ligand possesses bridging capabilities. ox.ac.uk Hydrazide-based ligands, particularly after enolization, can use their donor atoms to bridge two different metal ions. This can lead to the formation of dinuclear, trinuclear, or even polymeric coordination architectures. ox.ac.ukgrafiati.com The nature of the metal salt and the stoichiometry of the reaction are critical factors in determining whether a mononuclear or multinuclear product is formed.

Elucidation of Coordination Modes and Geometrical Architectures

The coordination mode describes how the donor atoms of the ligand bind to the metal center. Hydrazides typically coordinate as bidentate ligands through the carbonyl oxygen and the amino nitrogen. at.ua In many cases, the ligand undergoes enolization and deprotonation to coordinate through the enolate oxygen and the azomethine nitrogen, forming a stable chelate ring. derpharmachemica.com

Schiff base derivatives offer more complex coordination possibilities. A tridentate Schiff base ligand, for example, can coordinate meridionally to a metal center. The resulting geometrical architecture of the complex is determined by the coordination number of the metal ion and the nature of the ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. jrtdd.comuci.eduresearchgate.net X-ray crystallography is the definitive method for elucidating the precise coordination mode and solid-state structure of these complexes. rsc.org

Spectroscopic Characterization of Metal Complexes (e.g., IR, NMR, UV-Vis, EPR)

A suite of spectroscopic techniques is employed to characterize the metal complexes and confirm the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the coordination of the hydrazide ligand. A key indicator is the shift of the ν(C=O) (carbonyl stretch) and ν(N-H) (amine stretch) bands. Upon coordination, the ν(C=O) band typically shifts to a lower frequency, indicating the involvement of the carbonyl oxygen in bonding with the metal. derpharmachemica.com In cases where the ligand coordinates via its enol form, the ν(C=O) band disappears and a new band corresponding to the ν(C=N) (azomethine) stretch appears at a lower wavenumber. derpharmachemica.com The appearance of new bands at lower frequencies can also be attributed to the formation of M-O and M-N bonds. nih.gov

| Vibrational Mode | Ligand Frequency (cm⁻¹) | **Complex Frequency (cm⁻¹) ** | Inference |

| ν(N-H) | ~3235 | Disappears or shifts | Coordination of amino nitrogen |

| ν(C=O) | ~1660 | Shifts to lower frequency (~1610) or disappears | Coordination of carbonyl oxygen |

| ν(C=N) (azomethine) | N/A | Appears (~1600-1612) | Enolization and coordination |

| ν(M-O) | N/A | Appears (~590-660) | Formation of metal-oxygen bond |

| ν(M-N) | N/A | Appears (~402-590) | Formation of metal-nitrogen bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of protons and carbons near the coordination sites will change upon complexation. For instance, the -NH proton signal in the ligand may disappear in the complex's spectrum due to deprotonation during enolization. vensel.org

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions. analis.com.my For complexes of d-block metals, d-d transitions may also be observed, which are useful in determining the coordination geometry of the metal ion. analis.com.myresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II) or Co(II). The EPR spectrum provides information about the electronic environment of the metal ion, which can help in deducing the geometry of the complex. researchgate.net

Single-Crystal X-ray Diffraction for Metal Complex Structural Determination

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. However, a thorough search of crystallographic databases and chemical literature did not yield specific reports on the single-crystal structures of metal complexes formed with this compound as a ligand. While studies on related structures, such as metal complexes of Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde (B195418) or 3,5-dibromo-2-hydroxybenzaldehyde, exist, this information is not directly applicable to the coordination complexes of this compound itself. Without such crystallographic data, a definitive description of the coordination modes and resulting geometries for its metal complexes remains speculative.

Theoretical Studies on Metal Complex Stability and Electronic Configuration

Theoretical and computational chemistry offer powerful tools to understand the nature of metal-ligand interactions and predict the properties of coordination compounds.

Ligand Field Theory and Spectrochemical Series Analysis

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, explaining their spectroscopic and magnetic properties by considering the interaction between the metal d-orbitals and the ligand orbitals. An analysis using LFT would require experimental data, typically from UV-Visible spectroscopy, to determine the ligand field splitting parameter (10Dq) and the position of this compound in the spectrochemical series. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. There are no available studies that have performed this analysis for this compound complexes, meaning its specific ligand field strength and its place in the spectrochemical series have not been experimentally determined.

Computational Approaches to Metal-Ligand Bonding and Electron Density Distribution

Modern computational methods, particularly Density Functional Theory (DFT), are frequently used to model the geometry, stability, and electronic properties of metal complexes. Such studies can provide detailed insights into the nature of the metal-ligand bond, charge distribution, and molecular orbital interactions. However, the scientific literature lacks specific DFT or other advanced computational studies performed on metal complexes of this compound. These theoretical investigations are typically conducted on experimentally synthesized and characterized compounds to complement and explain empirical findings.

Academic Applications of this compound Metal Complexes

The application of metal complexes is a significant driver of research in coordination chemistry, spanning catalysis and materials science.

Catalytic Applications in Chemical Transformations

Metal complexes are widely employed as catalysts in a vast array of organic reactions due to their ability to activate substrates and facilitate bond formation or cleavage. Hydrazone and hydrazide complexes, in general, have been explored for their catalytic potential. However, there is no specific research documenting the use of this compound metal complexes as catalysts for any particular chemical transformation. Therefore, their efficacy, substrate scope, and reaction mechanisms in a catalytic context have not been investigated.

Development of Novel Functional Materials

Coordination complexes are fundamental building blocks for creating functional materials with tailored magnetic, optical, or electronic properties, such as metal-organic frameworks (MOFs). The properties of such materials are dictated by the choice of both the metal ion and the organic ligand. There are currently no published reports on the incorporation of this compound as a ligand in the design or synthesis of novel functional materials.

Bioinorganic Chemistry Models and Interactions with Biomolecules

The coordination chemistry of this compound extends into the realm of bioinorganic chemistry, where its metal complexes are investigated as potential models for biological systems and as agents that interact with vital biomolecules. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in the hydrazide moiety allows for the coordination of a variety of metal ions that are relevant in biological processes. This section explores the theoretical and investigated roles of this compound and its derivatives in mimicking biological metal ion functions and in their interactions with nucleic acids.

Studies on Metal Ion Transport and Storage Mimics

The transport and storage of metal ions in biological systems are tightly regulated processes managed by a sophisticated machinery of proteins. Bioinorganic chemists often design and synthesize smaller coordination complexes that can mimic the functions of these metalloproteins to better understand the underlying principles of metal ion handling in vivo. While specific studies on this compound as a mimic for metal ion transport and storage are not extensively documented, the general class of hydrazone and benzohydrazide (B10538) ligands has shown promise in this area.

The structural versatility of benzohydrazide ligands allows them to form stable complexes with various biologically relevant metal ions. The ability of the hydrazide functional group to exist in keto-enol tautomeric forms facilitates the formation of well-defined, often multidentate, coordination environments around a metal center. This is a crucial feature for mimicking the active sites of metalloproteins involved in ion transport, where the metal is typically sequestered in a specific geometry to be either shuttled across membranes or stored in a bioavailable form.

The lipophilicity of the ligand, enhanced by the presence of the phenyl ring, is another important factor. For a complex to act as an ionophore, or a model thereof, it must be able to partition into lipid bilayers to facilitate ion transport. The dibromo-substituents on the phenyl ring of this compound would further enhance this lipophilic character, a feature that could be exploited in the design of metal ion transport mimics.

Future research in this area could involve the synthesis of this compound complexes with alkali or alkaline earth metals, or with transition metals like iron and zinc, followed by studies of their ability to transport these ions across artificial or biological membranes. Such investigations would provide valuable insights into the potential of this ligand scaffold in the development of synthetic ionophores.

Investigation of Enzyme Mimicry and Metallobiomolecule Analogues

Metalloenzymes catalyze a vast array of biochemical reactions with high efficiency and specificity. The design of small-molecule mimics of these enzymes is a central theme in bioinorganic chemistry, aiming to replicate the catalytic activity of the natural systems. nih.gov Benzohydrazide and its derivatives are attractive ligands for the construction of such mimics due to their ability to provide a stable and electronically tunable coordination environment for a catalytic metal center.

While direct studies on this compound in enzyme mimicry are scarce, the broader class of hydrazone-based ligands has been successfully employed in the development of mimics for various metalloenzymes. For instance, the coordination of metal ions like copper, zinc, or manganese to hydrazone ligands can generate complexes that exhibit catalytic activities such as hydrolysis, oxidation, or disproportionation, reminiscent of hydrolases, oxidases, and superoxide (B77818) dismutase, respectively.

The electronic properties of the this compound ligand, influenced by the electron-withdrawing bromo groups, could modulate the Lewis acidity of a coordinated metal ion, thereby tuning its catalytic activity. This feature is particularly relevant in the design of mimics for hydrolytic enzymes, where the metal center often functions as a Lewis acid to activate a substrate molecule.

Furthermore, the potential for this compound to act as a scaffold for incorporating additional functional groups opens up possibilities for creating more sophisticated enzyme mimics. For example, the introduction of a basic moiety in proximity to the metal binding site could lead to bifunctional catalysts that mimic enzymes employing metal-ion and general-base catalysis.

Although the exploration of this compound in the context of enzyme mimicry is still in its infancy, the fundamental coordination chemistry of this ligand suggests that it holds potential as a building block for the development of novel and efficient artificial metalloenzymes.

Molecular-Level Interactions with Nucleic Acids (e.g., DNA binding, photocleavage mechanisms)

The interaction of metal complexes with nucleic acids is a cornerstone of the development of new therapeutic and diagnostic agents. Research has shown that derivatives of this compound can be utilized to create compounds that interact with and cleave DNA upon photoactivation.

A study on a series of diacylhydrazine bridged anthranilic acids, including a 3,5-dibromo substituted derivative, investigated their potential for DNA photocleavage. mdpi.com Specifically, the compound 2-Amino-N′-benzoyl-3,5-dibromobenzohydrazide was synthesized and studied. frontiersin.org While all the synthesized compounds showed high absorption in the UV-A light region, making them suitable candidates for photocleavage studies, the halogen substitution pattern was found to be crucial for their activity. mdpi.com

Molecular docking studies suggested that these flexible diacylhydrazine derivatives can bind to DNA, with polar contacts and hydrogen bonds arising from the free -NH2 group and the carbonyl groups playing a significant role in the interaction. mdpi.com Upon irradiation with UV-A light, certain derivatives demonstrated significant DNA photocleavage activity, converting the supercoiled plasmid DNA (Form I) into the nicked (Form II) and linear forms (Form III). mdpi.com

The mechanism of photocleavage by such compounds can be complex. In many cases, photoactivated metal complexes or organic molecules can generate reactive oxygen species (ROS) such as singlet oxygen or hydroxyl radicals, which then attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission. nih.gov Alternatively, direct photo-induced electron transfer from the excited molecule to the DNA can also initiate cleavage. For arylhydrazines, it has been proposed that they can act as efficient photocleaving agents after oxidation, leading to the formation of arylazo and hydroxyl radicals that damage DNA. researchgate.net

The data from the study on the this compound derivative and its analogues highlight the potential of this chemical scaffold in the design of photo-activated DNA cleaving agents. The efficiency of cleavage can be tuned by modifying the substituents on the aromatic rings, offering a pathway to optimize these molecules for potential therapeutic applications.

| Compound Group | Substitution Pattern | DNA Photocleavage Activity (UV-A) | Effective Concentration | Reference |

| Group 1 | Unsubstituted Anthranilic Acid | Inactive to moderate | 500 μM | mdpi.com |

| Group 2 | 5-Chloro-Anthranilic Acid | Significant | Lower concentrations | mdpi.com |

| Group 3 | 5-Bromo-Anthranilic Acid | Active | 10 μM | mdpi.com |

| Group 4 | 3,5-Dibromo-Anthranilic Acid | Active | 10 μM | mdpi.com |

Table 1: DNA Photocleavage Activity of Diacylhydrazine Bridged Anthranilic Acid Derivatives

Crystal Engineering and Supramolecular Chemistry of 3,5 Dibromobenzohydrazide Systems

Fundamental Principles of Crystal Engineering

The foundation of crystal engineering lies in the predictable and directional nature of non-covalent interactions, which act as the "glue" holding molecules together in a crystal lattice. By strategically employing these interactions, it is possible to guide the self-assembly of molecules into desired architectures.

The rational design of molecular solids hinges on the concept of "supramolecular synthons"—robust and predictable intermolecular recognition motifs. rsc.orgacs.org For 3,5-Dibromobenzohydrazide, the primary functional groups available for forming such synthons are the hydrazide group (-CONHNH₂) and the bromine atoms.

Key design strategies include:

Hydrogen Bond-Driven Assembly: The hydrazide moiety is rich in hydrogen bond donors (-NH and -NH₂) and acceptors (C=O). This allows for the formation of strong and directional N-H···O and N-H···N hydrogen bonds, leading to predictable patterns like chains or dimers. nih.gov The R²₂(8) amide-amide dimer is a particularly common and stable homosynthon in hydrazide-containing structures. nih.gov

Halogen Bonding: The two bromine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. rsc.orgacs.org By selecting appropriate halogen bond acceptors (e.g., pyridines, carbonyls), specific supramolecular assemblies can be targeted. acs.orgucl.ac.uk

Hierarchy of Interactions: Design strategies often consider a hierarchy of interaction strengths. The robust hydrogen bonds of the hydrazide group might first direct the formation of a primary structural motif (like a chain), which is then organized into a 3D structure by weaker interactions like halogen bonds or π-π stacking. rsc.org

The crystal packing of this compound is dictated by a concert of non-covalent interactions, the balance of which determines the final crystalline form. rsc.orgunam.mx These interactions range from strong, directional forces to weaker, less specific ones. acs.org

Halogen Bonding: The bromine atoms can participate in Br···O, Br···N, or Br···Br interactions. acs.orgmdpi.com Type II halogen bonds (where the Br atom interacts with a Lewis base) are highly directional and useful for design, while Type I contacts are often considered to be driven by general packing effects. mdpi.com The strength of the halogen bond can be tuned by the electronic nature of the molecule it is bonded to. acs.orgucl.ac.uk

| Interaction Type | Description | Typical Energy (kJ/mol) | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond (N-H···O/N) | A strong, directional interaction between the hydrazide's hydrogen donors and suitable acceptors. | 20–40 | Forms primary structural motifs like dimers and chains; dictates the main structural backbone. rsc.org |

| Halogen Bond (C-Br···O/N) | A directional interaction involving the electrophilic σ-hole on the bromine atom and a Lewis base. | 5–30 | Connects primary hydrogen-bonded motifs; provides structural reinforcement and directionality. acs.org |

| π-π Stacking | An attractive interaction between the electron clouds of adjacent aromatic rings. | 1–20 | Stabilizes the packing of aromatic rings, often in a parallel-displaced or T-shaped arrangement. rsc.org |

| van der Waals Forces | Weak, non-directional forces resulting from temporary charge fluctuations. | <5 | Contributes to overall crystal density and stabilization through space-filling. acs.org |

Polymorphism and Co-Crystallization Investigations

The ability of a molecule to crystallize in multiple forms (polymorphism) or with other molecules (co-crystals, solvates) is a central aspect of its solid-state chemistry. These different forms can have distinct physical properties.

Polymorphism is the existence of a solid material in more than one crystalline form. acs.org These different forms, or polymorphs, arise from different arrangements of the molecules in the crystal lattice. The specific polymorph obtained can be influenced by various experimental conditions. a-star.edu.sg

Factors influencing the polymorphism of this compound could include:

Solvent Choice: The polarity and hydrogen-bonding capability of the crystallization solvent can influence which supramolecular synthons are formed, potentially leading to different polymorphs.

Temperature and Supersaturation: The rate of nucleation and crystal growth, controlled by temperature and concentration, can trap a system in a kinetically favored (metastable) form rather than the thermodynamically stable one. a-star.edu.sgsyrris.com

Additives and Impurities: The presence of even small amounts of impurities can inhibit the growth of certain crystal faces or template the nucleation of a specific polymorph. acs.org